Spinosyn A 17-pseudoaglycone

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCLXDPNSMLYPU-YDZPRSSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001029382 |

Source

|

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131929-68-5 |

Source

|

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Targeted Derivatization of Spinosyn A: The 17-Pseudoaglycone

This guide provides an in-depth exploration of the isolation of Spinosyn A and the subsequent targeted chemical hydrolysis to yield its 17-pseudoaglycone. We will delve into the foundational discovery of the source organism, the fermentation and extraction protocols for the parent compound, and the specific chemical rationale and methodology for selectively removing the forosamine moiety. This document is intended for researchers in natural product chemistry, insecticide development, and related scientific fields.

Introduction: The Spinosyn Family and the Significance of Pseudoaglycones

The spinosyns are a revolutionary class of insect control agents derived from natural products.[1][2] These complex macrolides are produced by the soil actinomycete Saccharopolyspora spinosa and exhibit a unique mode of action, primarily targeting nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[1][3] The commercial product, Spinosad, is predominantly a mixture of Spinosyn A and Spinosyn D.[2][4]

Spinosyn A, the major and most potent component, possesses a complex tetracyclic core glycosylated at two positions: a tri-O-methylrhamnose at C-9 and a forosamine sugar at C-17.[5][6] Both the aglycone core and the sugar appendages are crucial for its potent insecticidal activity.[6] The selective removal of one of these sugars to form a "pseudoaglycone" is a critical step in understanding structure-activity relationships (SAR). The Spinosyn A 17-pseudoaglycone, which lacks the forosamine sugar, is a key derivative for these studies, as the forosamine moiety is considered essential for high-potency insecticidal action.[7] This guide details the complete workflow from microbial culture to the isolation of this specific derivative.

Discovery and Fermentation of the Source Organism

The Origin: Saccharopolyspora spinosa

The journey of spinosyns began with the discovery of a novel actinomycete from a soil sample collected in 1982 from a defunct sugar mill rum still on a Caribbean island.[8][9] This organism was characterized by its distinctive spiny spore sheaths and was identified as a new species, named Saccharopolyspora spinosa.[8] Subsequent fermentation of this strain revealed a family of previously unknown macrolides with potent insecticidal properties.[9]

Fermentation for Spinosyn A Production

The production of Spinosyn A is achieved through submerged aerobic fermentation of S. spinosa. The yield is highly dependent on the strain and the composition of the culture medium.[10][11] While numerous proprietary media exist, a typical laboratory-scale fermentation medium is composed of various carbon and nitrogen sources designed to maximize secondary metabolite production.[10][12]

Table 1: Representative Fermentation Medium Composition

| Component | Concentration (g/L) | Purpose |

| Mannitol | 98.0 | Primary Carbon Source |

| Cottonseed Flour | 43.0 | Complex Nitrogen Source |

| Corn Steep Liquor | 12.9 | Nitrogen & Growth Factors |

| KH₂PO₄ | 0.5 | Phosphorus Source / Buffer |

| CaCO₃ | 3.0 | pH Buffering |

Data synthesized from representative media formulations.[12]

Experimental Protocol 1: Laboratory-Scale Fermentation of S. spinosa

-

Seed Culture Preparation: Inoculate a suitable vegetative medium (e.g., containing casein peptone, soy peptone, glucose, and NaCl) with a spore suspension of S. spinosa.[12] Incubate at 30°C on an orbital shaker at 200 rpm for 48-72 hours.

-

Production Culture Inoculation: Transfer the vegetative seed culture (typically 5% v/v) into a 250 mL Erlenmeyer flask containing 40 mL of the optimized production fermentation medium (see Table 1).[12]

-

Incubation: Incubate the production culture at 30°C, shaking at 200 rpm, for 8 to 14 days.[10][12] Spinosyn production is monitored throughout the fermentation, with peak accumulation typically occurring in the late stationary phase.

-

Harvesting: After the incubation period, the whole fermentation broth, containing both the mycelia and the supernatant where the spinosyns are secreted, is harvested for extraction.

Isolation and Purification of Spinosyn A

The extraction of spinosyns from the fermentation broth is a multi-step process involving solvent extraction and chromatographic purification to separate Spinosyn A from other spinosyns and media components.

Causality in Protocol Design: The choice of solvents is critical. An initial extraction with a water-miscible solvent like acetonitrile or acetone disrupts the cells and solubilizes the spinosyns. Subsequent partitioning into a less polar solvent like hexane or dichloromethane under specific pH conditions allows for the separation from water-soluble impurities. The basic nature of the forosamine nitrogen means that spinosyns are more soluble in organic solvents under alkaline conditions.

Experimental Protocol 2: Extraction and Purification of Spinosyn A

-

Whole Broth Extraction: Adjust the pH of the whole fermentation broth to ~9.0 with NaOH. Extract the broth with an equal volume of a suitable organic solvent (e.g., acetonitrile or an acetone/n-hexane mixture).[13] Homogenize and centrifuge to separate the organic layer. Repeat the extraction on the aqueous layer and the cell pellet to maximize recovery.

-

Solvent Partitioning: Combine the organic extracts. If a water-miscible solvent was used, concentrate the extract in vacuo. Redissolve the residue in an acidic aqueous solution (e.g., pH 3-4) and wash with hexane to remove non-polar impurities.

-

Back Extraction: Adjust the pH of the washed aqueous phase to ~9.0 with NaOH. Extract the spinosyns into a non-polar organic solvent such as hexane or dichloromethane.[14]

-

Solid-Phase Extraction (SPE) Cleanup: Concentrate the organic extract and apply it to a silica-based or other suitable solid-phase extraction cartridge. Wash the column with a non-polar solvent to remove remaining impurities, then elute the spinosyns with a more polar solvent system (e.g., acetonitrile/water).[15][16]

-

Chromatographic Purification: Perform final purification using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase of acetonitrile and an ammonium acetate buffer is commonly used to resolve Spinosyn A and Spinosyn D.[14] Collect the fractions corresponding to the Spinosyn A peak.

-

Verification: Confirm the purity and identity of the isolated Spinosyn A using HPLC, Mass Spectrometry (MS), and NMR spectroscopy.

Diagram 1: General Workflow for Spinosyn A Isolation

Caption: Workflow from S. spinosa culture to purified Spinosyn A.

Targeted Generation of Spinosyn A 17-Pseudoaglycone

The core of this guide focuses on the selective cleavage of the forosamine sugar from the C-17 position of Spinosyn A. This is achieved via acid-catalyzed hydrolysis.

Scientific Rationale: The glycosidic bond linking the forosamine sugar is significantly more labile under mild acidic conditions than the bond linking the tri-O-methylrhamnose at C-9.[7][17] This differential stability allows for the targeted removal of only the forosamine, leaving the rhamnose moiety and the tetracyclic core intact. More vigorous acidic conditions would lead to the removal of the second sugar to form the full aglycone, or could cause decomposition of the macrolide structure.[17]

Experimental Protocol 3: Acid Hydrolysis of Spinosyn A

This protocol is adapted from the methodology described by Creemer et al., 1998.[17]

-

Reaction Setup: Dissolve purified Spinosyn A in a suitable solvent mixture, such as aqueous methanol or tetrahydrofuran (THF).

-

Acidification: Add a mild acid to the solution. The original protocol utilizes dilute hydrochloric acid (HCl) to achieve the desired pH for selective hydrolysis.[17] The reaction progress should be carefully monitored.

-

Reaction Monitoring: Monitor the reaction over time using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or analytical HPLC. The goal is to stop the reaction upon complete consumption of the starting material (Spinosyn A) and maximum formation of the 17-pseudoaglycone, before significant formation of the full aglycone or degradation products occurs.

-

Quenching: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., a saturated solution of sodium bicarbonate) to stop the hydrolysis.

-

Extraction: Extract the product from the neutralized aqueous solution using an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Concentrate the organic extract and purify the Spinosyn A 17-pseudoaglycone using flash column chromatography on silica gel or preparative HPLC.

-

Structural Confirmation: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) to verify the mass change corresponding to the loss of forosamine (C₈H₁₇NO) and NMR spectroscopy to confirm the absence of forosamine signals and the integrity of the remaining structure.

Table 2: Physicochemical Properties of Spinosyn A and its 17-Pseudoaglycone

| Property | Spinosyn A | Spinosyn A 17-Pseudoaglycone |

| CAS Number | 131929-60-7 | 131929-68-5[7] |

| Molecular Formula | C₄₁H₆₅NO₁₀[1] | C₃₃H₅₀O₉[7] |

| Molar Mass | 731.97 g/mol [1] | 590.7 g/mol [7] |

| Key Structural Difference | Contains Forosamine at C-17 | Lacks Forosamine at C-17 |

| Insecticidal Activity | High Potency[1] | Weakly Active[7] |

Diagram 2: Chemical Transformation to 17-Pseudoaglycone

Caption: Selective hydrolysis of the C-17 forosamine from Spinosyn A.

Conclusion

The isolation of Spinosyn A 17-pseudoaglycone is a fundamental procedure for researchers investigating the insecticidal properties of the spinosyn class. The process leverages the natural biosynthetic machinery of Saccharopolyspora spinosa for the production of the parent compound, followed by established biochemical extraction and purification techniques. The final, critical step relies on a nuanced understanding of chemical principles—specifically, the differential lability of glycosidic bonds—to achieve a targeted molecular modification. The resulting pseudoaglycone serves as an invaluable tool for probing the molecular interactions at the insect nAChR and for guiding the synthesis of novel, potent insect control agents.

References

-

Spinosad - Wikipedia. [Link]

-

Kim, K. H., et al. (2014). Chemoenzymatic Synthesis of Spinosyn A. Angewandte Chemie International Edition, 53(41), 13553-13557. [Link]

-

Kirst, H. A. (2010). The spinosyn family of insecticides: realizing the potential of natural products research. The Journal of Antibiotics, 63(3), 101-111. [Link]

-

ResearchGate. The structure of spinosyns. [Link]

-

ResearchGate. The biosynthetic pathway and structure of spinosyn A and spinosyn D. [Link]

-

PubChem. Spinosyn A. [Link]

-

Roush, W. R., et al. (2004). Total synthesis of (–)-spinosyn A. Proceedings of the National Academy of Sciences, 101(35), 12749-12753. [Link]

-

Huang, K. X., et al. (2008). The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK. Journal of the American Chemical Society, 130(31), 10457-10465. [Link]

-

Bacci, L., et al. (2016). A review of Spinosyns, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. Journal of Entomological and Acarological Research, 48(1), 5655. [Link]

-

Creative Diagnostics. What is Spinosyn. [Link]

-

Zhao, L., et al. (2005). The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of the Cross-Bridging Precursor and Identification of the Function of SpnJ. Journal of the American Chemical Society, 127(43), 14987-14991. [Link]

-

Salgado, V. L. (1997). Studies on the Mode of Action of Spinosad, the Active Ingredient in Tracer® Insect Control. Proceedings Beltwide Cotton Conferences. [Link]

-

SynArchive. Synthesis of Spinosyn A by William R. Roush (2004). [Link]

-

Paquette, L. A., et al. (2004). Total synthesis of (-)-spinosyn A. Journal of the American Chemical Society, 126(41), 13442-13451. [Link]

-

Jin, Z. H., et al. (2009). Enhanced production of spinosad in Saccharopolyspora spinosa by genome shuffling. Applied Biochemistry and Biotechnology, 159(3), 655-663. [Link]

-

Tang, Y., et al. (2017). Total Synthesis of (−)-Spinosyn A via Carbonylative Macrolactonization. Organic Letters, 19(6), 1362-1365. [Link]

-

Food and Agriculture Organization of the United Nations. (2001). spinosad (203). [Link]

-

Ministry of Health, Labour and Welfare, Japan. (2010). Analytical Method for Spinosad (Animal and Fishery Products). [Link]

-

EPA Archive. Residue Analytical Methods: Spinosad; GRM 95.03. [Link]

-

Mertz, F. P., & Yao, R. C. (1990). Saccharopolyspora spinosa sp. nov. Isolated from Soil Collected in a Sugar Mill Rum Still. International Journal of Systematic and Evolutionary Microbiology, 40(1), 34-39. [Link]

-

Huang, D., et al. (2014). A New Medium for Improving Spinosad Production by Saccharopolyspora spinosa. Jundishapur Journal of Microbiology, 7(1), e8635. [Link]

-

Liu, D., et al. (2005). Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection. Journal of AOAC International, 88(4), 1247-1262. [Link]

-

Jin, Z. H., et al. (2006). Improvement of spinosad producing Saccharopolyspora spinosa by rational screening. Journal of Zhejiang University SCIENCE B, 7(5), 366-370. [Link]

-

Ueno, E., et al. (2006). Determination of spinosad in vegetables and fruits by high-performance liquid chromatography with UV and mass spectrometric detection after gel permeation chromatography and solid-phase extraction cleanup on a 2-layered column. Journal of AOAC International, 89(6), 1641-1649. [Link]

-

Legocki, J., et al. (2010). Contemporary trends in development of active substances possessing the pesticidal properties: spinosyn insecticides. Acta Scientiarum Polonorum, Agricultura, 9(3-4), 57-70. [Link]

-

Creemer, L. C., et al. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones. The Journal of Antibiotics, 51(8), 795-800. [Link]

-

Bioaustralis Fine Chemicals. (2024). Spinosyn A 17-pseudoaglycone - Product Data Sheet. [Link]

-

Lewer, P., et al. (2009). Discovery of the butenyl-spinosyn insecticides: Novel macrolides from the new bacterial strain Saccharopolyspora pogona. Bioorganic & Medicinal Chemistry, 17(12), 4185-4196. [Link]

-

Bioaustralis Fine Chemicals. Spinosyn A 17-pseudoaglycone. [Link]

Sources

- 1. Spinosad - Wikipedia [en.wikipedia.org]

- 2. pagepressjournals.org [pagepressjournals.org]

- 3. cotton.org [cotton.org]

- 4. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioaustralis.com [bioaustralis.com]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Enhanced production of spinosad in Saccharopolyspora spinosa by genome shuffling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. mhlw.go.jp [mhlw.go.jp]

- 14. fao.org [fao.org]

- 15. archive.epa.gov [archive.epa.gov]

- 16. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biosynthesis and Molecular Architecture of Spinosyn A 17-Pseudoaglycone

[1][2]

Executive Summary

Spinosyn A 17-pseudoaglycone (C₃₃H₅₀O₉) is the partially glycosylated intermediate of the potent insecticide Spinosyn A. Structurally, it consists of the tetracyclic spinosynolide aglycone glycosylated at the C-9 position with 2,3,4-tri-O-methyl-L-rhamnose , but lacking the forosamine sugar at the C-17 position.[1]

While Spinosyn A is the final insecticidal product, the 17-pseudoaglycone represents a critical "checkpoint" in the biosynthetic assembly line. It is generated naturally as a transient intermediate before the action of the forosaminyltransferase (SpnP) or produced intentionally via acid hydrolysis (chemical degradation) or metabolic engineering (deletion of spnP or forosamine biosynthetic genes).[2]

This guide delineates the pathway from polyketide assembly to the specific glycosylation events that define this molecule.

Part 1: The Genomic Blueprint (spn Cluster)

The biosynthesis is encoded by the spn gene cluster (approx. 74 kb) in Saccharopolyspora spinosa.[3] To understand the 17-pseudoaglycone, one must distinguish between the genes required to build it and the genes that must be silent to prevent its conversion to Spinosyn A.

Functional Gene Blocks[1]

-

Aglycone Synthesis (Required): spnA, spnB, spnC, spnD, spnE (Type I PKS).

-

Cyclization (Required): spnF, spnJ, spnL, spnM (Intramolecular cross-bridging).[1][2]

-

Rhamnose Attachment & Methylation (Required): spnG (Glycosyltransferase), spnH, spnI, spnK (Methyltransferases).[1][2][4]

-

Forosamine Attachment (Excluded): spnP (Glycosyltransferase).[2]

-

Forosamine Biosynthesis (Excluded/Irrelevant): spnO, spnN, spnQ, spnR, spnS.

Pathway Visualization

The following diagram illustrates the biosynthetic logic, highlighting the "stop" point required to accumulate the 17-pseudoaglycone.

Caption: Biosynthetic flow showing the accumulation of Spinosyn A 17-pseudoaglycone.[1][2] The pathway is effectively terminated prior to the SpnP-catalyzed addition of forosamine.

Part 2: Detailed Biosynthetic Mechanism[1]

The Polyketide Scaffold (Aglycone)

The backbone is assembled by a Type I Polyketide Synthase (PKS) governed by a "ruler mechanism."[2]

-

Loading: Propionyl-CoA primes the synthesis (SpnA).[2]

-

Extension: Ten condensation cycles utilizing malonyl-CoA and methylmalonyl-CoA extend the chain.

-

Cyclization (The Critical Differentiation): Unlike typical macrolides (e.g., Erythromycin), the spinosyn aglycone undergoes a unique intramolecular Diels-Alder reaction and C-C bond formations catalyzed by SpnF and SpnL .[2] This creates the rigid perhydro-as-indacene core.[1][2]

The C-9 Glycosylation (Defining the Pseudoaglycone)

The formation of the 17-pseudoaglycone relies strictly on the modification of the C-9 hydroxyl group.[1]

-

Enzyme: SpnG (Rhamnosyltransferase).[2]

-

Mechanism: SpnG transfers the rhamnose moiety to the C-9 hydroxyl of the aglycone.

-

Methylation Cascade: Following attachment (or concurrently on the nucleotide sugar, depending on the specific kinetic model), three methyltransferases act on the rhamnose:

-

Result: The molecule now possesses the fully methylated rhamnose at C-9 but retains a free hydroxyl at C-17.[1] This is Spinosyn A 17-pseudoaglycone. [1][2][5][6][7]

The "Missing" Step (SpnP)

In the full Spinosyn A pathway, the enzyme SpnP would recognize the 17-pseudoaglycone as its substrate and attach D-forosamine to the C-17 position.[1]

Part 3: Production & Isolation Protocols

Researchers typically obtain this molecule via two routes: Chemical Hydrolysis (degradation of Spinosyn A) or Metabolic Engineering (fermentation of mutants).[2]

Method A: Selective Acid Hydrolysis (Chemical)

This is the standard laboratory method for generating analytical standards. The amino-sugar (forosamine) is more acid-labile than the neutral sugar (rhamnose).[1][2]

Protocol:

-

Starting Material: Dissolve pure Spinosyn A (100 mg) in MeOH.

-

Hydrolysis: Add dilute H₂SO₄ (pH 2.0–3.0).

-

Incubation: Stir at ambient temperature for 2–4 hours.

-

Note: Monitor via TLC or HPLC. The forosamine bond cleaves first.[5] Vigorous conditions (lower pH or heat) will cleave the rhamnose, destroying the pseudoaglycone.

-

-

Neutralization: Adjust pH to 7.0 with NaHCO₃.

-

Extraction: Extract with CH₂Cl₂.

-

Purification: Flash chromatography (Silica gel, MeOH/CHCl₃ gradient).

Method B: Metabolic Engineering (Biological)

For large-scale production without chemical degradation steps.[1][2]

Strain Construction:

-

Host: Saccharopolyspora spinosa (Wild type or high-yield strain).[1][2][8]

-

Target: In-frame deletion of spnP (Forosaminyltransferase) or spnS (Forosamine aminotransferase).[1][2]

-

Validation: PCR confirmation of deletion.

Fermentation Protocol:

-

Inoculum: Cultivate spnP-mutant in CSM medium for 48 hours.

-

Fermentation: Transfer to production medium (glucose, cottonseed flour, corn steep liquor).[2]

-

Conditions: 29°C, 250 RPM, 7–10 days.

-

Result: The strain accumulates Spinosyn A 17-pseudoaglycone as the terminal product because it lacks the machinery to add the second sugar.

Part 4: Analytical Data & Specifications

The following table summarizes the physicochemical properties required for identification.

| Parameter | Specification | Notes |

| IUPAC Name | Spinosyn A 17-pseudoaglycone | Often referred to as "PSA" in fermentation literature.[1][2][8] |

| Molecular Formula | C₃₃H₅₀O₉ | Aglycone (C24) + Methylated Rhamnose (C9).[2] |

| Molecular Weight | 590.75 g/mol | Distinct shift from Spinosyn A (731.96 g/mol ).[2] |

| Appearance | White crystalline solid | |

| Solubility | MeOH, EtOH, DMSO, CH₂Cl₂ | Insoluble in water.[1][2][9] |

| Key NMR Signal | Absence of N(CH₃)₂ signal | Confirms loss of forosamine (approx 2.2 ppm).[2] |

| Key MS Fragment | m/z 591 [M+H]⁺ | |

| Biological Activity | Weak/Inactive | The forosamine moiety is essential for nAChR binding potency.[2] |

Part 5: References

-

Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][2][5][6][7] The Journal of Antibiotics, 51(8), 795–800.[2] Link

-

Waldron, C., et al. (2001). Cloning and analysis of the spinosad biosynthetic gene cluster of Saccharopolyspora spinosa. Chemistry & Biology, 8(5), 487-499.[1][2] Link

-

Kim, H. J., et al. (2010). The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK. Journal of the American Chemical Society, 132(9), 2901–2903.[2] Link

-

Huang, K. X., et al. (2009). Overproduction of spinosad in Saccharopolyspora spinosa by metabolic engineering of the polyketide synthase pathway. Applied Microbiology and Biotechnology. Link

-

BioAustralis. Spinosyn A 17-pseudoaglycone Product Data Sheet.[1][2][7] Link

Sources

- 1. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Genes for the biosynthesis of spinosyns: applications for yield improvement in Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioaustralis.com [bioaustralis.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

chemical structure and properties of Spinosyn A 17-pseudoaglycone

Technical Monograph: Spinosyn A 17-Pseudoaglycone Chemical Architecture, Physicochemical Properties, and Biological Significance [1][2][3]

Executive Summary

Spinosyn A 17-pseudoaglycone (CAS: 131929-68-5) is the primary hydrolytic degradation product and biosynthetic precursor of Spinosyn A, the principal active ingredient in the bio-insecticide Spinosad.[1][2][4][5][6][7] Chemically defined as the tetracyclic macrolide core retaining the C-9 tri-O-methyl-L-rhamnose but lacking the C-17 D-forosamine moiety, this compound serves as a critical negative control in Structure-Activity Relationship (SAR) studies.[1][2][3] Its drastically reduced insecticidal potency confirms the pharmacophoric necessity of the basic amino sugar (forosamine) for binding to insect nicotinic acetylcholine receptors (nAChRs).[3]

Chemical Structure & Molecular Architecture

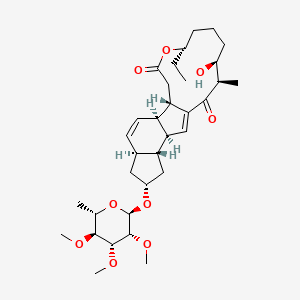

The nomenclature "17-pseudoaglycone" follows standard glycoside conventions, referring to the aglycone species relative to the glycosidic bond at position 17.[1][2]

-

Target Compound: Spinosyn A 17-Pseudoaglycone (C33H50O9)[1][2][3][6]

-

Retained Moiety: 2,3,4-tri-O-methyl-L-rhamnose (at C-9)[1][2][3]

Structural Analysis

The molecule consists of a unique 12-membered tetracyclic lactone ring system fused to a 5,6-bicyclic system.[1][2] Unlike the parent Spinosyn A, the 17-pseudoaglycone is non-nitrogenous .[1][2] The loss of the dimethylamino group eliminates the molecule's basicity, significantly altering its pKa and solubility profile.

| Feature | Spinosyn A (Parent) | Spinosyn A 17-Pseudoaglycone |

| Formula | C41H65NO10 | C33H50O9 |

| Mol.[1][2][3][4][6][7] Weight | 731.96 g/mol | 590.75 g/mol |

| C-17 Substituent | Hydroxyl (-OH) | |

| C-9 Substituent | ||

| Basicity | Basic (Amine) | Neutral |

Synthesis & Isolation Protocols

The 17-pseudoaglycone is rarely found in high concentrations in fermentation broths of wild-type Saccharopolyspora spinosa because the glycosyltransferase SpnP rapidly converts it to Spinosyn A. Therefore, it is primarily generated via selective acid hydrolysis.[1]

Protocol: Selective Acid Hydrolysis

Rationale: The glycosidic bond of the amino sugar (forosamine) is more acid-labile than that of the neutral sugar (rhamnose) or the macrolide ester.[3] This allows for selective cleavage.[2][7][8][9]

-

Preparation: Dissolve 100 mg of Spinosyn A in 10 mL of Methanol (MeOH).

-

Hydrolysis: Add 5 mL of 0.1 N H2SO4 (sulfuric acid).

-

Reaction: Reflux gently at 50°C for 3-4 hours. Monitor via TLC (Silica gel, EtOAc:MeOH 9:1) or HPLC.[2][3][7][8][9][10][11] The pseudoaglycone will appear as a less polar spot/peak compared to the parent, but more polar than the full aglycone.

-

Work-up: Neutralize with saturated NaHCO3. Evaporate MeOH under reduced pressure.

-

Extraction: Extract the aqueous residue with Dichloromethane (DCM) (3 x 10 mL).

-

Purification: Flash column chromatography (Silica gel). Elute with Hexane:EtOAc gradient (starting 80:20 to 50:50).[3]

Visualization: Degradation Pathway

Figure 1: Stepwise hydrolytic degradation of Spinosyn A.[2][3] The 17-pseudoaglycone is the intermediate species resulting from the selective loss of the forosamine sugar.[1][2][7][8][9]

Physicochemical Properties

-

Appearance: White crystalline solid.[2]

-

Solubility:

-

Stability:

Biological Activity & SAR Implications

The 17-pseudoaglycone is a pivotal compound in defining the pharmacophore of spinosyns.

-

Mechanism of Action (Parent): Spinosyn A binds allosterically to the nicotinic acetylcholine receptor (nAChR) and GABA receptors.[2][3]

-

Activity of 17-Pseudoaglycone:

-

Insecticidal Potency: Drastically reduced. Studies on Heliothis virescens (Tobacco Budworm) show the pseudoaglycone is effectively non-lethal at concentrations (>64 ppm) where Spinosyn A is lethal (<1 ppm).[3][8]

-

Binding Affinity: The loss of the forosamine sugar results in a failure to anchor effectively within the nAChR binding pocket. The protonated tertiary amine of forosamine is believed to interact with anionic residues in the receptor channel.[2]

-

Comparative Activity Table:

| Organism | Compound | LC50 (ppm) | Relative Potency |

| Heliothis virescens | Spinosyn A | 0.3 - 1.0 | 100% (Baseline) |

| Heliothis virescens | 17-Pseudoaglycone | > 64.0 | < 1.5% |

| Heliothis virescens | Spinosynolide A (Aglycone) | > 1000 | Inactive |

Biosynthetic Context

In the biosynthetic pathway of Saccharopolyspora spinosa, the 17-pseudoaglycone is the immediate precursor to the final toxin.[1]

-

Polyketide Synthase (PKS): Assembles the macrolide core (Spinosynolide).[3]

-

SpnG (Glycosyltransferase): Attaches Rhamnose to C-9

9-Pseudoaglycone (Wait, nomenclature correction: This intermediate is the Aglycone + Rhamnose.[1][2][3] In literature, this is often called the pseudoaglycone).[3] -

SpnP (Glycosyltransferase): Attaches Forosamine to C-17

Spinosyn A .[2][3]

Note: The 17-pseudoaglycone described here is chemically identical to the biosynthetic intermediate formed after SpnG action but before SpnP action.[1][2]

Visualization: Biosynthetic Logic

Figure 2: Biosynthetic assembly.[1][3] The 17-pseudoaglycone serves as the substrate for the SpnP glycosyltransferase.[1][2]

References

-

Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][2][3][7][11] The Journal of Antibiotics, 51(8), 795–800.[3][12] Link

-

Sparks, T. C., et al. (1998). Biological characteristics of the spinosyns: a new class of naturally derived insect control agents. Down to Earth, 53(2).[3]

-

Cleveland, C. B., et al. (2002). Environmental fate of spinosad.[3][7][11] 1. Dissipation and degradation in aqueous systems.[7][11] Journal of Agricultural and Food Chemistry, 50(11), 3244-3256.[1][3] Link[1][3]

-

BioAustralis. Spinosyn A 17-pseudoaglycone Product Data Sheet.[2][7] Link

Sources

- 1. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spinosad - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spinosyn A 17-pseudoaglycone | C33H50O9 | CID 11767113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bioaustralis.com [bioaustralis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fao.org [fao.org]

- 11. bioaustralis.com [bioaustralis.com]

- 12. medchemexpress.com [medchemexpress.com]

mechanism of action of Spinosyn A 17-pseudoaglycone

This guide provides an in-depth technical analysis of Spinosyn A 17-pseudoaglycone , a critical degradation product and structural probe used in the characterization of the spinosyn class of insecticides.

Technical Guide for Drug Discovery & Agrochemical Research [1][2]

Executive Summary & Structural Definition

Spinosyn A 17-pseudoaglycone (17-Psa) is the semi-synthetic or degradative derivative of Spinosyn A, formed by the selective hydrolysis of the forosamine sugar at the C-17 position.[3][4] Unlike its parent compound, which is a potent allosteric modulator of nicotinic acetylcholine receptors (nAChRs), 17-Psa exhibits negligible insecticidal activity .[1][5]

This molecule serves as a pivotal "negative control" in Structure-Activity Relationship (SAR) studies, empirically demonstrating that the forosamine moiety is an essential pharmacophore for spinosyn biological activity.[1][5]

-

Parent Compound: Spinosyn A (Macrolide core + C9-Rhamnose + C17-Forosamine)[1][2][5][6][7]

-

Target Molecule: Spinosyn A 17-Pseudoaglycone (Macrolide core + C9-Rhamnose; C17-Forosamine removed )[1][5]

-

Primary Utility: Metabolic stability tracking, environmental fate studies, and SAR validation.[1][5]

Structural Biochemistry & Synthesis

The generation of 17-Psa is a function of the differential stability of the two glycosidic bonds in Spinosyn A. The amino sugar (forosamine) is significantly more acid-labile than the neutral sugar (tri-O-methylrhamnose).[1][5]

Hydrolysis Pathway

The degradation follows a stepwise kinetics profile. Under mild acidic conditions, the basic nitrogen of the forosamine facilitates protonation of the glycosidic oxygen, leading to selective cleavage.

Reaction Kinetics Overview:

-

Phase I (Fast): Protonation of C-17 glycosidic bond

Loss of Forosamine -

Phase II (Slow): Protonation of C-9 glycosidic bond

Loss of Rhamnose

Visualization: Degradation Pathway

The following diagram illustrates the stepwise degradation logic utilized in synthesis and environmental fate modeling.

Caption: Stepwise acid hydrolysis pathway of Spinosyn A yielding the 17-pseudoaglycone and subsequently the full aglycone.

Mechanism of Action (The "Loss of Function" Analysis)

To understand why 17-Psa is inactive, one must understand how Spinosyn A works. Spinosyns bind to a unique allosteric site on the insect nicotinic acetylcholine receptor (nAChR) , specifically targeting the D

The Role of the Forosamine Pharmacophore

The 17-pseudoaglycone retains the macrolide core and the rhamnose sugar (responsible for hydrophobic positioning), but lacks the forosamine.

-

Spinosyn A (Active): The tertiary amine on the forosamine sugar becomes protonated at physiological pH. This positive charge acts as a critical anchor, likely interacting with anionic residues (e.g., Aspartate or Glutamate) within the receptor's binding pocket.[1][5] This interaction locks the receptor in an open/desensitized state, causing hyperexcitation and paralysis.

-

17-Pseudoaglycone (Inactive): Without the forosamine, the molecule can loosely associate with the receptor via the macrolide core and rhamnose (hydrophobic interactions), but it lacks the "electrostatic clamp" required to induce the conformational change necessary for toxicity.

Comparative Potency Data

The following table summarizes the biological activity, highlighting the drastic loss of potency upon removing the C-17 sugar.

| Compound | Structural Feature | Target (nAChR) Affinity ( | Toxicity (LC |

| Spinosyn A | Full Glycosylation | High (nM range) | < 1 ppm (Potent) |

| 17-Pseudoaglycone | No Forosamine | Very Low ( | > 64 ppm (Inactive) |

| Aglycone | No Sugars | Negligible | Inactive |

Key Insight: The >100-fold reduction in activity confirms that while the macrolide core provides the scaffold, the forosamine sugar is the functional warhead for nAChR activation.

Experimental Protocols

For researchers characterizing spinosyn metabolites or conducting resistance monitoring, the following protocols ensure accurate generation and testing of 17-Psa.

Protocol: Selective Synthesis of 17-Pseudoaglycone

Objective: Isolate 17-Psa from Spinosyn A without degrading the C-9 rhamnose.[1]

-

Preparation: Dissolve 100 mg of Spinosyn A (analytical grade) in 10 mL of Methanol.

-

Acidification: Add 5 mL of 0.5 N H

SO -

Incubation: Heat at 50°C for 4–6 hours . Note: Monitor via HPLC every hour.[1] Do not exceed 60°C to prevent C-9 hydrolysis.[1][5]

-

Neutralization: Cool to room temperature and neutralize with saturated NaHCO

to pH 7.0. -

Extraction: Extract 3x with Dichloromethane (DCM). Combine organic layers, dry over MgSO

, and concentrate in vacuo. -

Purification: Purify via Flash Chromatography (Silica Gel).

Protocol: Comparative Bioassay (Leaf Dip Method)

Objective: Validate the lack of insecticidal activity.[5]

-

Test Organism: Heliothis virescens (Tobacco budworm) neonate larvae.[1][5]

-

Solution Prep: Prepare stock solutions of Spinosyn A and 17-Psa in acetone. Dilute with water (+0.1% Triton X-100) to serial concentrations (0.1, 1, 10, 64 ppm).[1][5]

-

Application: Dip cotton leaf discs (2.5 cm diameter) into solutions for 5 seconds. Air dry for 1 hour.

-

Exposure: Place 1 larva per disc in a well plate. Seal with breathable film.[1][5]

-

Assessment: Score mortality at 48 and 96 hours.

-

Expected Result: Spinosyn A shows 100% mortality at <1 ppm. 17-Psa should show <10% mortality at 64 ppm.[1]

-

Visualizing the Structure-Activity Relationship (SAR)

The following logic map details the functional contribution of each structural domain, validating why 17-Psa fails as an insecticide.

Caption: SAR logic map showing the critical loss of the electrostatic anchor (Forosamine) in the 17-pseudoaglycone.[5]

References

-

Creemer, L. C., et al. (1998).[1][4][5] Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][3][4][8][9] The Journal of Antibiotics.[3][4]

-

Sparks, T. C., et al. (1998).[1][5] Biological activity of the spinosyns, new fermentation derived insect control agents, on tobacco budworm (Lepidoptera: Noctuidae) larvae.[1][5][10][11] Journal of Economic Entomology.

-

Cayman Chemical. (n.d.).[1][5] Spinosyn A 17-pseudoaglycone Product Data Sheet.[1]

-

Salgado, V. L. (1998).[1][5] Studies on the mode of action of spinosad: insect symptoms and physiological correlates. Pesticide Biochemistry and Physiology.[1][11]

Sources

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Biosynthesis of spinosyn in Saccharopolyspora spinosa: synthesis of permethylated rhamnose and characterization of the functions of SpnH, SpnI, and SpnK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 11. researchgate.net [researchgate.net]

The Biological Inactivity of Spinosyn A 17-Pseudoaglycone: A Technical Guide to Understanding the Role of the Forosamine Moiety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Glycosylation in Spinosyn A's Insecticidal Potency

Spinosyn A, a complex macrocyclic lactone produced by the soil actinomycete Saccharopolyspora spinosa, is a potent insecticide renowned for its unique mode of action and favorable environmental profile.[1][2] A key structural feature of Spinosyn A is its glycosylation, featuring a forosamine sugar at the C-17 position and a tri-O-methylrhamnose at the C-9 position. This guide provides a comprehensive technical overview of the biological activity of Spinosyn A 17-pseudoaglycone, a derivative lacking the C-17 forosamine moiety. Through a detailed examination of its synthesis, comparative bioactivity, and the underlying mechanistic principles, we will elucidate the critical role of the forosamine sugar in conferring the potent insecticidal properties of Spinosyn A.

Physicochemical Properties: A Comparative Overview

The removal of the forosamine sugar from Spinosyn A to form its 17-pseudoaglycone results in significant alterations to its physicochemical properties. These changes, summarized in the table below, influence the molecule's solubility, polarity, and ultimately, its ability to interact with its biological target.

| Property | Spinosyn A | Spinosyn A 17-pseudoaglycone |

| Molecular Formula | C41H65NO10 | C33H50O9 |

| Molecular Weight | 732.0 g/mol [3] | 590.7 g/mol [4][5] |

| Appearance | Light grey to white crystalline solid[3] | White solid[4][5] |

| Melting Point | 84-99.5 °C[3] | Not precisely documented |

| Water Solubility | 89.4 ppm[3] | Poorly soluble |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, DMSO, DMF[3][6] | Soluble in ethanol, methanol, DMF, DMSO[4][5] |

| LogP | 2.8 (pH 5 buffer)[3] | Higher (predicted) |

| CAS Number | 131929-60-7 | 131929-68-5[4][5] |

Synthesis of Spinosyn A 17-Pseudoaglycone: A Protocol for Selective Hydrolysis

The targeted removal of the forosamine sugar from Spinosyn A is typically achieved through a mild acidic hydrolysis. This procedure selectively cleaves the more labile glycosidic bond at the C-17 position while preserving the tri-O-methylrhamnose at C-9.

Experimental Protocol: Preparation of Spinosyn A 17-pseudoaglycone

Objective: To selectively hydrolyze the forosamine moiety from Spinosyn A.

Materials:

-

Spinosyn A

-

Methanol (ACS grade)

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve a known quantity of Spinosyn A in methanol in a round-bottom flask.

-

Acidification: Add 0.1 N HCl dropwise to the methanolic solution while stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the Spinosyn A spot and the appearance of a new, more polar spot corresponding to the 17-pseudoaglycone indicates reaction progression.

-

Quenching: Once the reaction is complete, neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude Spinosyn A 17-pseudoaglycone by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., ethyl acetate in hexane).

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

Unveiling the Mechanism of Action: The Role of the Forosamine Moiety

Spinosyn A exerts its insecticidal effect through a unique mode of action, primarily by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[1][7] It acts as a positive allosteric modulator, binding to a site on the receptor that is distinct from the acetylcholine binding site.[7] This binding potentiates the action of acetylcholine, leading to prolonged opening of the ion channel, hyperexcitation of the nervous system, and ultimately, paralysis and death of the insect. Additionally, Spinosyn A has been shown to have secondary effects as a GABA receptor antagonist.[7]

The forosamine sugar is critical for this interaction. Its removal to form the 17-pseudoaglycone drastically reduces the molecule's affinity for the nAChR, thereby diminishing its insecticidal activity.[4][5] This suggests that the forosamine moiety is intimately involved in the binding to the allosteric site on the receptor.

Caption: Workflow for a topical application bioassay.

Workflow 2: Diet Incorporation Bioassay

Caption: Workflow for a diet incorporation bioassay.

Workflow 3: Leaf Dip Bioassay

Caption: Workflow for a leaf dip bioassay.

Conclusion: The Indispensable Role of the Forosamine Moiety

The dramatic reduction in insecticidal activity upon removal of the forosamine sugar from Spinosyn A unequivocally demonstrates its critical role as a pharmacophore. The Spinosyn A 17-pseudoaglycone, while structurally similar to the parent compound in its macrocyclic core, lacks the key functional group necessary for potent interaction with the allosteric site on the insect nicotinic acetylcholine receptor. This understanding is crucial for researchers in the field of insecticide discovery and development, as it underscores the importance of specific glycosylation patterns in determining the biological activity of complex natural products. Further investigation into the precise molecular interactions between the forosamine moiety and the nAChR will undoubtedly provide valuable insights for the rational design of novel and effective insect control agents.

References

-

PubChem. Spinosyn A. National Center for Biotechnology Information. [Link]

-

Creative Diagnostics. What is Spinosyn. [Link]

-

Food and Agriculture Organization of the United Nations. SPINOSAD. [Link]

-

ResearchGate. Physical and chemical properties of spinosyns A and D. [Link]

-

PubChem. Spinosad. National Center for Biotechnology Information. [Link]

-

Bioaustralis Fine Chemicals. Spinosyn A 17-pseudoaglycone. [Link]

-

Bioaustralis Fine Chemicals. Spinosyn A 17-pseudoaglycone Datasheet. [Link]

-

MDPI. Evaluation of Insecticide Toxicity and Field Performance Against Myzus persicae (Hemiptera: Aphididae) in Laboratory and Greenhouse Conditions. [Link]

-

Food and Agriculture Organization of the United Nations. FAO Specifications and Evaluations for Agricultural Pesticides - SPINOSAD. [Link]

-

Journal of Pharmacognosy and Phytochemistry. Evaluation of newer insecticides for the management of Myzus persicae (Sulzer). [Link]

-

MDPI. The Effects of Natural Insecticides on the Green Peach Aphid Myzus persicae (Sulzer) and Its Natural Enemies Propylea quatuordecimpunctata (L.) and Aphidius colemani Viereck. [Link]

-

Contemporary trends in development of active substances possessing the pesticidal properties: spinosyn insecticides. [Link]

-

Bacci, L., Lupi, D., Savoldelli, S., & Rossaro, B. (2016). A review of Spinosyns, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. Journal of Entomological and Acarological Research, 48(1), 40-52. [Link]

-

ResearchGate. A review of Spinosyns, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. [Link]

-

Food and Agriculture Organization of the United Nations. FAO specifications and evaluations for agricultural pesticides spinosad. [Link]

-

IRAC. Plutella Xylostella. [Link]

-

NSF Public Access Repository. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. [Link]

-

International Journal of Current Microbiology and Applied Sciences. Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). [Link]

-

Journal of Entomology and Zoology Studies. Screening of insecticides against fall armyworm, Spodoptera frugiperda (J. E. Smith). [Link]

-

SciSpace. A review of Spinosyns, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. [Link]

-

Docta Complutense. Autodissemination of insecticides applied to agricultural pests: Spodoptera frugiperda's role in generating toxicity on its. [Link]

-

ResearchGate. Sample Size and Bioassay Methods for Monitoring Insecticide Resistance in Diamondback Moth, Plutella xylostella (Linnaeus)*. [Link]

-

International Journal of Plant & Soil Science. Bioassay Techniques in Entomological Research. [Link]

-

Extranet Systems. spinosad. [Link]

-

AgriSustain-An International Journal. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations. [Link]

-

SPINOSAD Technical Insect Control Product. [Link]

-

MDPI. Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. [Link]

-

ResearchGate. (PDF) In vitro bioassay of certain botanical oils for their efficacy against maize fall army worm (J.E. Smith) Spodoptera frugiperda (Noctuidae: Lepidoptera). [Link]

-

Journal of Entomology and Zoology Studies. Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]

Sources

- 1. pagepressjournals.org [pagepressjournals.org]

- 2. scispace.com [scispace.com]

- 3. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

Technical Deep Dive: Spinosyn A 17-Pseudoaglycone as a Metabolite

Executive Summary

Spinosyn A 17-pseudoaglycone (C₃₃H₅₀O₉) is the primary degradation product formed by the selective hydrolysis of the D-forosamine sugar moiety from the C-17 position of Spinosyn A. While Spinosyn A—the major active component of the biopesticide Spinosad—exhibits potent neurotoxic activity via nicotinic acetylcholine receptor (nAChR) modulation, the 17-pseudoaglycone metabolite is characterized by a dramatic loss of insecticidal efficacy.[1][2] This inverse structure-activity relationship (SAR) underscores the critical role of the amino sugar forosamine in bioactivity.[3]

This guide provides a comprehensive technical analysis of the 17-pseudoaglycone, covering its chemical genesis, metabolic pathways, toxicological profile, and validated LC-MS/MS analytical protocols for detection in complex matrices.

Chemical Identity & Structural Characterization[4][5][6]

The formation of Spinosyn A 17-pseudoaglycone is a hydrolytic process driven by the lability of the glycosidic bond at the C-17 position.[2] Unlike the tri-O-methyl-L-rhamnose at C-9, which is relatively stable, the basic D-forosamine sugar at C-17 is susceptible to acid-catalyzed cleavage.

Physicochemical Properties

-

IUPAC Name: (2R,3aS,5aR,5bS,9S,13S,14R,16aS,16bR)-9-ethyl-13-hydroxy-14-methyl-2-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-1H,2H,3H,3aH,4H,5H,5aH,5bH,6H,7H,9H,10H,11H,12H,13H,14H,15H,16aH,16bH-as-indaceno[3,2-d]oxacyclododecine-7,15-dione

-

Common Name: Spinosyn A 17-pseudoaglycone (Spinosyn A 17-Psa)[2][3]

-

Molecular Formula: C₃₃H₅₀O₉[4]

-

Molecular Weight: 590.75 g/mol

-

Key Structural Feature: Retention of the tetracyclic macrolide core and the C-9 rhamnose sugar; absence of the C-17 forosamine sugar.

Synthesis & Formation Mechanism

The metabolite is generated via the cleavage of the glycosidic bond between the C-17 hydroxyl of the macrolide ring and the anomeric carbon of the forosamine.

Reaction:

-

Laboratory Synthesis: Achieved by mild acidic hydrolysis (e.g., 0.1 N HCl in MeOH) which selectively cleaves the amino sugar while leaving the neutral rhamnose intact.

-

Environmental Formation: Occurs via abiotic hydrolysis in acidic soils and photolytic degradation on leaf surfaces.

Metabolic Pathways & Environmental Fate[8]

The 17-pseudoaglycone is a transient intermediate in the exhaustive mineralization of Spinosad. Its formation is context-dependent, varying between mammalian systems and environmental matrices.

Biotransformation Logic

In biological systems, Spinosyn A undergoes extensive metabolism.[5] The primary Phase I reactions include N-demethylation of the forosamine and O-demethylation of the rhamnose. The complete loss of the forosamine to form the 17-pseudoaglycone is a significant pathway in environmental degradation but considered a minor pathway in rapid mammalian metabolism compared to demethylation.

Visualization of Metabolic Fate

The following diagram illustrates the degradation pathways of Spinosyn A, highlighting the specific node where the 17-pseudoaglycone is generated.

Figure 1: Metabolic and degradation cascade of Spinosyn A. The red pathway indicates the formation of the 17-pseudoaglycone via loss of the forosamine moiety.

Toxicology & Bioactivity Profile[3][9][10][11]

Loss of Potency (The Forosamine Factor)

The insecticidal mechanism of Spinosyn A relies on the molecule's ability to bind to a unique site on the nAChR and GABA receptors.

-

Spinosyn A (Parent): High affinity; causes excitation, paralysis, and death.

-

17-Pseudoaglycone: Biologically Inert (or weakly active).

-

Mechanism:[5] The protonated tertiary amine of the forosamine sugar is the critical pharmacophore interacting with the anionic site of the receptor. Removal of this group abolishes binding affinity.

-

Data: Comparative bioassays on Heliothis virescens (Tobacco Budworm) show Spinosyn A has an LC₅₀ of ~0.3 ppm, whereas the 17-pseudoaglycone is non-lethal at >64 ppm.[1]

-

Mammalian Toxicology

Regulatory bodies (EPA, EFSA) generally group Spinosyn metabolites with the parent compound for risk assessment. However, because the 17-pseudoaglycone lacks the specific neuroactive moiety, it is considered to possess a lower acute toxicity profile than the parent.[1] It does not exhibit genotoxicity or mutagenicity.[6]

Analytical Methodologies (LC-MS/MS)[12][13][14]

Reliable quantification of Spinosyn A 17-pseudoaglycone requires liquid chromatography-tandem mass spectrometry (LC-MS/MS). The absence of the basic amine makes the pseudoaglycone less ionizable in positive ESI compared to the parent, requiring optimized source parameters.

Sample Preparation Protocol

Matrix: Plant tissue or Soil.

-

Extraction: Homogenize 5g sample with 20 mL Acetonitrile:Water (80:20 v/v) containing 0.1% Formic Acid. (Acid helps stabilize the pseudoaglycone).

-

Partition: Add NaCl/MgSO₄ (QuEChERS salts) to induce phase separation. Centrifuge at 4000 rpm for 5 min.

-

Clean-up: Transfer supernatant to d-SPE tube containing PSA (Primary Secondary Amine) and C18. Note: Use minimal PSA as it can bind acidic impurities, though pseudoaglycone is neutral/weakly acidic.

-

Reconstitution: Evaporate aliquot to dryness under N₂; reconstitute in MeOH:H₂O (50:50).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: 10% B to 95% B over 10 min.

-

Ionization: ESI Positive Mode (ESI+). Note: Even without the amino sugar, the macrolide core can form [M+NH4]+ or [M+Na]+ adducts, or protonate at the remaining ether oxygens/ketones.

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Spinosyn A | 732.5 [M+H]⁺ | 142.1 (Forosamine) | 30 | 25 | Quant |

| 17-Pseudoaglycone | 608.8 [M+NH₄]⁺ | 591.7 [M+H]⁺ | 35 | 15 | Quant |

| 17-Pseudoaglycone | 591.7 [M+H]⁺ | 189.1 (Rhamnose frag) | 35 | 30 | Qual |

Note: The 17-pseudoaglycone (MW 590.[3]7) often forms a strong ammonium adduct [M+18] in formate buffer. The transition 608 -> 591 represents the loss of ammonia.

Analytical Workflow Diagram

Figure 2: Optimized LC-MS/MS workflow for the isolation and quantification of Spinosyn A 17-pseudoaglycone.

References

-

BioAustralis Fine Chemicals. (n.d.). Spinosyn A 17-pseudoaglycone Product Sheet. Retrieved from [Link]

-

Creemer, L. C., et al. (1998).[2] "Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones." The Journal of Antibiotics, 51(8), 795-800. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11767113, Spinosyn A 17-pseudoaglycone. Retrieved from [Link]

-

Food and Agriculture Organization (FAO). (2001). Spinosad: Residue and Analytical Aspects. FAO Plant Production and Protection Paper. Retrieved from [Link]

Sources

Technical Guide: Natural Occurrence and Characterization of Spinosyn A 17-Pseudoaglycone

Executive Summary

Spinosyn A 17-pseudoaglycone (PSA) serves as a critical junction molecule in the lifecycle of spinosyns—a class of macrocyclic lactone insecticides produced by the soil actinomycete Saccharopolyspora spinosa.[1] Structurally, it represents the spinosyn aglycone glycosylated solely at the C-9 position with tri-O-methylrhamnose, lacking the C-17 forosamine sugar found in the mature Spinosyn A.

This guide details the dual nature of its "natural occurrence": first, as a transient biosynthetic intermediate within the spn gene cluster pathway, and second, as a stable environmental degradation product resulting from the hydrolysis of Spinosyn A in soil and aqueous systems.

Structural Characterization & Nomenclature

To ensure experimental precision, the molecule must be defined by its specific glycosylation state. In macrolide nomenclature, a "pseudoaglycone" refers to the aglycone core retaining only a subset of its native sugars.

| Component | Chemical Identity | Status in 17-PSA |

| Aglycone Core | Tetracyclic polyketide (21-carbon) | Present |

| C-9 Sugar | 2,3,4-tri-O-methyl-α-L-rhamnose | Present |

| C-17 Sugar | β-D-forosamine (amino sugar) | Absent |

-

Formal Name: Spinosyn A 17-pseudoaglycone (or Spinosyn A pseudoaglycone).[2][3][4][5][6][7]

-

Chemical Formula:

[3] -

Key Characteristic: The absence of the basic amino sugar (forosamine) significantly alters its solubility and pKa compared to the parent Spinosyn A (

).

Biosynthetic Origins: The S. spinosa Pathway

In the native fermentation of S. spinosa, the 17-pseudoaglycone is an obligate intermediate. Its "occurrence" is transient unless specific downstream enzymes are inhibited.

The Glycosylation Cascade

The biosynthesis follows a strict sequential order. The aglycone is not a substrate for the forosamine transferase; it must first be rhamnosylated.

-

Polyketide Synthesis: spnA-E genes produce the tetracyclic aglycone.[8]

-

C-9 Rhamnosylation (Formation of PSA): The enzyme SpnG transfers rhamnose to the C-9 hydroxyl of the aglycone.[9]

-

Methylation: spnH, spnI, spnK methylate the rhamnose (often occurring on the sugar prior to transfer or immediately after).

-

C-17 Forosaminylation (Consumption of PSA): The enzyme SpnP transfers forosamine to the C-17 hydroxyl of the 17-pseudoaglycone, converting it to Spinosyn A.

Genetic Accumulation

Researchers can force the accumulation of Spinosyn A 17-pseudoaglycone by disrupting the spnP gene.

-

Mechanism: Deletion or mutation of spnP (or the forosamine biosynthetic genes spnO, spnN, spnQ, spnR, spnS) prevents the conversion of the pseudoaglycone to the final product.

-

Outcome: The fermentation broth accumulates the 17-pseudoaglycone as the terminal product.[5]

Figure 1: Biosynthetic pathway of Spinosyn A.[8][10] The 17-pseudoaglycone is the product of SpnG and the substrate for SpnP.

Environmental Fate: Degradation Pathways

In agricultural contexts, Spinosyn A 17-pseudoaglycone occurs "naturally" as a degradation product. The forosamine sugar is linked via a glycosidic bond that is more labile (susceptible to hydrolysis) than the rhamnose linkage.

Photolysis and Hydrolysis

Upon exposure to sunlight (photolysis) or acidic soil conditions (hydrolysis), Spinosyn A degrades.

-

Pathway A (Demethylation): Yields Spinosyn B (minor change).

-

Pathway B (Deglycosylation): Hydrolysis of the C-17 bond releases the forosamine sugar.

Soil Metabolism

Soil microbes can metabolize Spinosyn A. While some oxidative pathways exist, the cleavage of the amino sugar (forosamine) to yield the pseudoaglycone is a documented detoxification step performed by environmental bacteria.

Isolation & Analytical Protocols

This section details the isolation of the 17-pseudoaglycone, either from spnP- mutant broths or via controlled hydrolysis of Spinosyn A.

Preparation via Acid Hydrolysis (Standard Protocol)

If a biological source is unavailable, the 17-pseudoaglycone can be generated chemically from Spinosyn A.

Reagents: Spinosyn A standard, Sulfuric acid (

-

Dissolution: Dissolve 100 mg Spinosyn A in 10 mL Methanol.

-

Hydrolysis: Add 10 mL of 0.5N

. Heat at 60°C for 3-4 hours.-

Note: Monitor via TLC or HPLC. The amino sugar (forosamine) hydrolyzes faster than the neutral sugar (rhamnose). Over-hydrolysis will remove the rhamnose, yielding the full aglycone.

-

-

Neutralization: Cool and adjust pH to 7.0 using dilute Ammonium hydroxide.

-

Extraction: Extract 3x with Dichloromethane (

). -

Purification: Evaporate solvent and purify via Flash Chromatography (Silica gel, Hexane:Acetone gradient).

Analytical Characterization (HPLC-UV/MS)

System: Agilent 1200 or equivalent LC-MS. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[11]

| Parameter | Condition |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 20 mins |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 250 nm (Characteristic of the diene chromophore) |

| MS Mode | ESI (+) |

| Target Mass | 591.7 m/z |

Interpretation:

-

Spinosyn A: Retention time ~12 min (Mass 732).

-

17-Pseudoaglycone: Retention time ~14-15 min (Mass 591).

-

Why later? Loss of the polar amino sugar makes the pseudoaglycone more hydrophobic, increasing retention on C18 columns.

-

References

-

Kirst, H. A., et al. (1991).[12] "A83543, a new family of fermentation-derived mosquito control agents." Journal of Antibiotics. Link

-

Madduri, K., et al. (2001). "Genes for the biosynthesis of spinosyns: applications for yield improvement in Saccharopolyspora spinosa." Journal of Industrial Microbiology & Biotechnology. Link

-

Cleveland, C. B., et al. (2002).[6] "Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems."[6][13][14] Journal of Agricultural and Food Chemistry. Link

-

Creemer, L. C., et al. (1998). "Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones." Journal of Antibiotics. Link

-

PubChem. (n.d.). "Spinosyn A 17-pseudoaglycone Compound Summary." National Library of Medicine. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Spinosyn g: proof of structure by semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Spinosyn A 17-pseudoaglycone - Lifeasible [lifeasible.com]

- 5. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Spinosyn A 17-pseudoaglycone | C33H50O9 | CID 11767113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. AU2002305118A1 - Biosynthetic genes for butenyl-spinosyn insecticide production - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. gov.nl.ca [gov.nl.ca]

Technical Characterization of Spinosyn A 17-Pseudoaglycone: Spectroscopic Profiling and Structural Elucidation

This guide provides a comprehensive technical characterization of the Spinosyn A 17-pseudoaglycone, a critical metabolite and degradation product of the insecticide Spinosyn A.[1]

Executive Summary & Chemical Identity

Spinosyn A 17-pseudoaglycone (also known as the forosamine-deficient pseudoaglycone) is the primary hydrolytic degradation product of Spinosyn A. It is formed via the selective cleavage of the acid-labile glycosidic bond at the C-17 position, resulting in the loss of the amino sugar forosamine while retaining the tri-O-methylrhamnose moiety at C-9.[1]

-

Systematic Name: (2R,3aS,5aR,5bS,9S,13S,14R,16aS,16bR)-9-ethyl-13-hydroxy-14-methyl-2-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-1H,2H,3H,3aH,4H,5H,5aH,5bH,6H,7H,9H,10H,11H,12H,13H,14H,15H,16aH,16bH-as-indaceno[3,2-d][1]oxacyclododecine-7,15-dione[1]

-

Role: Degradant, Metabolite, Weakly active congener.[1]

Synthesis & Isolation Protocol

To obtain high-purity spectroscopic data, the 17-pseudoaglycone must be isolated via controlled acid hydrolysis.[1] The forosamine sugar is significantly more acid-labile than the rhamnose sugar, allowing for selective cleavage.[1]

Selective Hydrolysis Workflow

Objective: Cleave C-17 forosamine without degrading the C-9 rhamnose or the macrolide core.[1]

-

Reagents: Dissolve Spinosyn A (Standard Grade) in Ethanol (EtOH).

-

Acidification: Add aqueous H₂SO₄ (0.5 N to 1 N). Note: Avoid concentrated HCl to prevent degradation of the rhamnose.[1]

-

Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC or HPLC for the disappearance of the Spinosyn A peak.[1]

-

Neutralization: Cool to room temperature and neutralize with saturated NaHCO₃.

-

Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3x).[1]

-

Purification: The crude extract is purified via Flash Column Chromatography (Silica gel) using a gradient of Hexane:Ethyl Acetate.[1]

Spectroscopic Data Profiling

The structural elucidation of the 17-pseudoaglycone relies on the absence of forosamine signals and the shift of the C-17 proton resonance.[1]

Mass Spectrometry (MS)

The loss of the forosamine moiety (C₈H₁₅NO₂) results in a distinct mass shift.[1]

| Parameter | Spinosyn A (Parent) | 17-Pseudoaglycone (Target) | Delta / Diagnostic |

| Molecular Weight | 731.96 Da | 590.75 Da | Loss of ~141 Da (Forosamine - H₂O) |

| Molecular Ion | [M+H]⁺ 732.5 | [M+H]⁺ 591.3 | Primary diagnostic peak |

| Adducts (ESI/MALDI) | [M+Na]⁺ 754.5 | [M+Na]⁺ 613.3 | Common in positive mode |

| Fragmentation | m/z 142 (Forosamine) | Absent | Absence of amino-sugar fragment |

Infrared Spectroscopy (IR)

The IR spectrum confirms the retention of the macrolide ester/ketone functions and the appearance of a free hydroxyl group.[1]

-

3517 cm⁻¹: O-H Stretching (Broad/Strong). This is the critical diagnostic band.[1] In Spinosyn A, the C-17 oxygen is glycosylated; in the pseudoaglycone, it is a free secondary alcohol.[1]

-

1650 cm⁻¹: C=O Stretching (Ketone/Lactone).[1]

-

1606 cm⁻¹: C=C Stretching (Conjugated diene system).

-

2968, 2930 cm⁻¹: C-H Stretching (Aliphatic).

Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive proof of structure.[1] The key is the disappearance of the dimethylamino signals and the anomeric proton of the forosamine sugar.

Diagnostic 1H NMR Signals (500 MHz, CDCl₃)

| Position / Moiety | Signal Type | Chemical Shift (δ ppm) | Diagnostic Interpretation |

| Forosamine Anomeric H (H-1'') | Doublet | Absent | In Spinosyn A, this appears ~4.4–4.6 ppm.[1] Its absence confirms hydrolysis.[1] |

| N(CH₃)₂ (Dimethylamino) | Singlet | Absent | In Spinosyn A, this appears ~2.2–2.3 ppm.[1] Its absence confirms loss of amino sugar.[1] |

| H-17 (Macrolide Core) | Multiplet | ~3.5 – 3.9 | Shifts upfield compared to Spinosyn A due to loss of glycosylation (Free OH). |

| Rhamnose Anomeric H (H-1') | Doublet | 4.8 – 4.9 | Retained. Confirms the C-9 sugar is still attached.[1] |

| Rhamnose O-Me groups | Singlets (3x) | 3.4 – 3.6 | Retained (3 distinct singlets).[1] |

| Olefinic Protons (H-13, H-5) | Multiplets | 5.8 – 6.8 | Unchanged. Confirms macrolide core integrity.[1] |

Diagnostic 13C NMR Signals (125 MHz, CDCl₃)

| Carbon Position | Chemical Shift (δ ppm) | Diagnostic Interpretation |

| C-17 (Carbinol) | ~75.0 – 80.0 | Shifted relative to parent; characteristic of secondary alcohol.[1] |

| C-1'' (Forosamine Anomeric) | Absent | Usually ~103 ppm in parent.[1] |

| C-9 (Glycosylated) | ~75.0 – 82.0 | Remains similar to parent (glycosylated by rhamnose).[1] |

| Carbonyls (C-7, C-15) | 170.0 – 203.0 | Lactone and Ketone carbons retained. |

Structural Elucidation Logic

To validate the identity of the 17-pseudoaglycone without a reference standard, researchers must follow this deductive logic pathway:

-

Retention of Rhamnose: The presence of three methoxy signals in 1H NMR and the anomeric proton at ~4.8 ppm confirms the C-9 sugar is intact.[1]

-

Loss of Forosamine: The total absence of the N(CH₃)₂ singlet (~2.2 ppm) and the basic nitrogen functionality (verified by lack of dragendorff reaction or MS fragmentation) confirms the loss of the C-17 sugar.[1]

-

Core Integrity: The UV profile (λmax ~244 nm) and IR carbonyl bands confirm the tetracyclic macrolide core and conjugated diene system remain unaltered by the acid treatment.[1]

References

-

Chai, H., Liu, M., Zhang, Q., Shi, D., & Li, J. (2012).[1][5] Pseudoaglycone of spinosyn A. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2488. Available at: [Link]

-

Food and Agriculture Organization (FAO). (2001).[1] Spinosad (JMPR 2001) - Residue and Analytical Aspects.[1] Available at: [Link]

-

Creemer, L. C., et al. (1998).[1] Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones.[1] The Journal of Antibiotics, 51(8), 795-800.[1] (Referenced for hydrolysis protocols).

-

BioAustralis. (n.d.).[1] Spinosyn A 17-pseudoaglycone Product Data Sheet.[1][2] Available at: [Link][1]

Sources

Technical Guide: Degradation Profiling and Stability Analysis of Spinosyn A

This guide provides a comprehensive technical analysis of the degradation products of Spinosyn A, the primary active component of the insecticide Spinosad. It is designed for researchers and analytical scientists requiring actionable protocols and mechanistic insights.

Executive Technical Summary

Spinosyn A (C41H65NO10) is a macrocyclic lactone derived from Saccharopolyspora spinosa.[1][2] While it exhibits robust insecticidal activity via nicotinic acetylcholine receptor (nAChR) allosteric modulation, its environmental and chemical stability profile is defined by high photolability and pH-dependent hydrolytic stability.

For drug development and environmental fate scientists, the critical degradation vectors are photolysis (rapid,

Structural Basis of Instability

To understand degradation, one must first isolate the structural vulnerabilities of the Spinosyn A molecule:

-

The Tetracyclic Macrolide Core: Generally stable but susceptible to reduction at the C13-C14 bond during photolysis.

-

D-Forosamine Sugar (C-17): The amino sugar.[2][4] The tertiary amine is the site of N-demethylation (forming Spinosyn B). The glycosidic bond is susceptible to hydrolysis at high pH.

-

Tri-O-methyl-L-rhamnose (C-9): The neutral sugar.[2] Loss of this moiety typically occurs in aerobic soil metabolism, leading to the aglycone.

Mechanistic Pathways of Degradation[3][5]

Photolysis (Dominant Pathway)

Photodegradation is the primary dissipation route for Spinosyn A in aqueous and surficial environments.[5][6][7]

-

Mechanism: Absorption of UV light leads to N-demethylation and cleavage of the forosamine sugar.

-

Secondary Degradants: Hydroxylated Spinosyn A and Spinosyn K.

-

Kinetics: First-order kinetics; accelerated by sensitizers (e.g., acetone) and inhibited by radical quenchers, suggesting a radical-mediated mechanism.[2]

Hydrolysis

Spinosyn A is relatively stable in aqueous buffers at pH 5–7.[2]

-

Alkaline Lability: At pH 9, degradation accelerates.

-

Mechanism: Elimination of the forosamine sugar and dehydration, often accompanied by a reduction of the macrolide ring (C16-C17 double bond formation).[3]

Metabolic (Biotic) Degradation

In aerobic soil conditions, microbial enzymes drive more extensive fragmentation.[2]

Pathway Visualization

The following diagram illustrates the hierarchical relationship between the parent compound and its major degradants.

Figure 1: Primary degradation pathways of Spinosyn A via photolytic, hydrolytic, and metabolic routes.[2]

Characterization of Key Degradation Products[6]

| Compound | Modification Type | Structural Change | Formation Context |

| Spinosyn B | N-Demethylation | Loss of methyl group on Forosamine nitrogen (-N(CH3)2 | Primary Photoproduct .[2] Also formed via metabolism in animals.[2] |

| Spinosyn K | O-Demethylation | Loss of methyl group on Rhamnose sugar | Minor photolysis product; often co-elutes with B in low-res HPLC.[2] |

| Pseudoaglycone | Deglycosylation | Loss of D-Forosamine sugar | Hydrolysis (pH > 7) and aqueous photolysis.[2] |

| Aglycone | Deglycosylation | Loss of both Forosamine and Rhamnose | Aerobic soil metabolism (biotic).[3][5] |

Analytical Protocol: LC-MS/MS Profiling

To accurately quantify Spinosyn A and distinguish it from Spinosyn B and K, high-resolution separation is required due to their structural similarity.[2]

Sample Preparation (QuEChERS Modified)

This protocol is validated for agricultural matrices and soil but is adaptable to plasma.

-